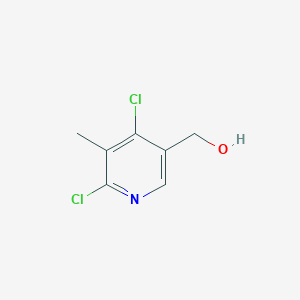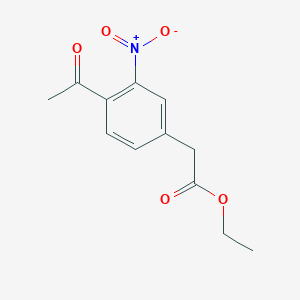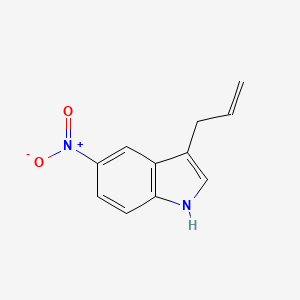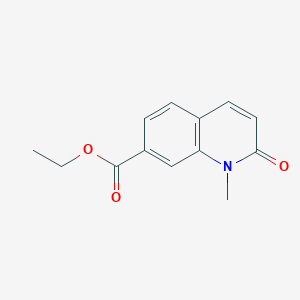
4-Amino-3-iodo-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-iodo-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features an amino group at the 4-position, an iodine atom at the 3-position, and a carboxylic acid group at the 5-position, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-iodo-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-iodo-1H-pyrazole-5-carboxylic acid with ammonia or an amine source under controlled conditions . The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the iodination of pyrazole derivatives followed by amination and carboxylation. The use of continuous flow reactors and advanced purification techniques ensures scalability and consistency in production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-iodo-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Amino-3-iodo-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Amino-3-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. The iodine atom can participate in halogen bonding, enhancing its binding affinity and specificity . These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
- 3-Amino-4-carbethoxypyrazole
- 5-Amino-1H-pyrazole-4-carbonitrile
- 1-Phenyl-3-carbethoxypyrazolone
Comparison: Compared to these similar compounds, 4-Amino-3-iodo-1H-pyrazole-5-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific halogen interactions .
Properties
Molecular Formula |
C4H4IN3O2 |
|---|---|
Molecular Weight |
253.00 g/mol |
IUPAC Name |
4-amino-5-iodo-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H4IN3O2/c5-3-1(6)2(4(9)10)7-8-3/h6H2,(H,7,8)(H,9,10) |
InChI Key |
DPLLNBCNCPJVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)


![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)


![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)
![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)
![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)




